The Biological Profile of 2-amino-6-(2-furanyl) purine: An Adenosine A2A Receptor Antagonist
The Biological Profile of 2-amino-6-(2-furanyl) purine: An Adenosine A2A Receptor Antagonist
This technical guide provides an in-depth overview of the biological activity of 2-amino-6-(2-furanyl) purine and its derivatives, with a primary focus on their potent and selective antagonism of the A2A adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Biological Activity: A2A Adenosine Receptor Antagonism
Derivatives of 2-amino-6-(2-furanyl) purine have been identified as a promising class of A2A adenosine receptor antagonists. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 9-position of the purine ring are crucial for achieving high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes, such as A1.[1] The antagonism of the A2A receptor by these compounds suggests potential therapeutic applications in various conditions, including neurodegenerative disorders like Parkinson's disease, inflammation, and cancer.[2][3]
Quantitative Analysis of Receptor Binding Affinity
The binding affinities of a series of 2-amino-6-(2-furanyl)-9H-purine derivatives for the human A2A and A1 adenosine receptors have been determined through radioligand binding assays. The data, presented in Table 1, highlight the high potency and selectivity of several compounds.
| Compound | R Substituent at 9-position | hA2A Ki (nM) | hA1 Ki (nM) | Selectivity (A1/A2A) |
| 5 | H | 250 | >10000 | >40 |
| 20 | 4-methoxybenzyl | 2.8 | 1000 | 357 |
| 25 | 2-methoxybenzyl | 1.8 | 1800 | 1000 |
| 26 | 3-methoxybenzyl | 1.9 | 1500 | 789 |
| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2005, 15(8), 2119-22.[1] |
Experimental Protocols
Synthesis of 2-amino-6-(2-furanyl) purine Derivatives
The synthesis of 2-amino-6-(2-furanyl) purine and its derivatives can be achieved through several routes. A common method involves the substitution of 6-iodopurine nucleosides with tributylstannylfuran.[4] Alternatively, derivatives can be synthesized from commercially available 2-amino-6-chloropurine.[5]
General Procedure for Synthesis via Stille Coupling:
-
Starting Material: 2-amino-6-iodopurine nucleoside.
-
Reagents: Tributylstannylfuran, Palladium catalyst (e.g., Pd(PPh3)4).
-
Solvent: Anhydrous, degassed solvent such as dioxane or DMF.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-6-(2-furanyl) purine nucleoside.
Radioligand Binding Assay for A2A Adenosine Receptor
The following protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the A2A adenosine receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).[6][7]
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A agonist or antagonist (e.g., NECA or theophylline).[8][9]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[6]
-
Test compounds (2-amino-6-(2-furanyl) purine derivatives) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6][8]
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values for the test compounds are then determined by non-linear regression analysis of the competition binding data.
Visualizations: Signaling Pathway and Experimental Workflow
Caption: A2A Adenosine Receptor Signaling Pathway and the inhibitory action of 2-amino-6-(2-furanyl) purine.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. 6-(2-Furanyl)-9H-purin-2-amine derivatives as A2A adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
